5-(1,3-benzodioxol-5-yl)-3-(1-phenylethyl)-1H-imidazo[4,5-b]pyrazin-2-one
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Overview
Description
5-(1,3-benzodioxol-5-yl)-3-(1-phenylethyl)-1H-imidazo[4,5-b]pyrazin-2-one is a complex organic compound with a unique structure that combines a benzodioxole ring, a phenylethyl group, and an imidazopyrazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-benzodioxol-5-yl)-3-(1-phenylethyl)-1H-imidazo[4,5-b]pyrazin-2-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting with a benzodioxole derivative and a phenylethyl-substituted amine, the reaction proceeds through a series of condensation and cyclization steps, often catalyzed by acids or bases.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(1,3-benzodioxol-5-yl)-3-(1-phenylethyl)-1H-imidazo[4,5-b]pyrazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
5-(1,3-benzodioxol-5-yl)-3-(1-phenylethyl)-1H-imidazo[4,5-b]pyrazin-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-(1,3-benzodioxol-5-yl)-3-(1-phenylethyl)-1H-imidazo[4,5-b]pyrazin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with similar structural features, used as a solvent and synthetic intermediate.
Other Benzodioxole Derivatives: Compounds with the benzodioxole ring, known for their bioactivity and applications in medicinal chemistry.
Uniqueness
5-(1,3-benzodioxol-5-yl)-3-(1-phenylethyl)-1H-imidazo[4,5-b]pyrazin-2-one stands out due to its unique combination of structural elements, which confer specific chemical and biological properties
Properties
Molecular Formula |
C20H16N4O3 |
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Molecular Weight |
360.4 g/mol |
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-3-(1-phenylethyl)-1H-imidazo[4,5-b]pyrazin-2-one |
InChI |
InChI=1S/C20H16N4O3/c1-12(13-5-3-2-4-6-13)24-19-18(23-20(24)25)21-10-15(22-19)14-7-8-16-17(9-14)27-11-26-16/h2-10,12H,11H2,1H3,(H,21,23,25) |
InChI Key |
OGAWKSVNHMBBBM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C3=NC(=CN=C3NC2=O)C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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